Benzeneacetic acid, 2-(bromomethyl)-
Overview
Description
“[2-(Bromomethyl)phenyl]acetic acid” is a chemical compound with the CAS Number: 118647-53-3 . It has a molecular weight of 229.07 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular formula of “[2-(Bromomethyl)phenyl]acetic acid” is C9H9BrO2 . The exact structure can be found in chemical databases such as ChemSpider .Chemical Reactions Analysis
While specific chemical reactions involving “[2-(Bromomethyl)phenyl]acetic acid” were not found in the retrieved papers, benzylic bromination reactions have been reported in the literature . These reactions typically involve the generation of bromine radicals.Physical and Chemical Properties Analysis
“[2-(Bromomethyl)phenyl]acetic acid” is a solid at room temperature . It has a boiling point of 341.1±22.0°C at 760 mmHg . The flash point is 160.1°C .Scientific Research Applications
Metabolic Pathways and Biological Interactions
[2-(Bromomethyl)phenyl]acetic acid and its derivatives have been studied for their involvement in various metabolic pathways and biological interactions:
Metabolic Pathway Elucidation : The metabolism of ring-substituted psychoactive phenethylamines like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied in rats. Compounds similar to [2-(Bromomethyl)phenyl]acetic acid were identified as metabolites, revealing important insights into the metabolic pathways operative in rats. These pathways lead to different metabolites, indicating the complexity and diversity of metabolic processes involving bromophenyl derivatives (Kanamori et al., 2002).
Pharmacological Effects of Derivatives : Pyrazolyl-thiazole derivatives, including compounds similar to [2-(Bromomethyl)phenyl]acetic acid, have been studied for their pharmacological effects in mice. The study indicates that specific structural features in these compounds are crucial for their antinociceptive activity, which can lead to the development of new pain-relief medications (Prokopp et al., 2006).
Anticonvulsant Properties : Schiff bases of isatin derivatives with structural similarities to [2-(Bromomethyl)phenyl]acetic acid have been synthesized and demonstrated anticonvulsant activities. These compounds have shown promising results compared to standard drugs, indicating potential for further drug development (Verma et al., 2004).
Ecological and Agricultural Applications
Compounds structurally related to [2-(Bromomethyl)phenyl]acetic acid have also found applications in ecological and agricultural settings:
Pest Control : The interaction between acetic acid and phenylacetaldehyde, compounds related to [2-(Bromomethyl)phenyl]acetic acid, has been studied as a potential lure for trapping pest species of moths. These findings are significant for developing pest management strategies (Landolt et al., 2013).
Anticoccidial Effects : Acetic acid, part of the structural framework of [2-(Bromomethyl)phenyl]acetic acid, has been evaluated for its anticoccidial effects in broiler chickens, showcasing its potential as an alternative to chemotherapeutic drugs for controlling coccidiosis in poultry (Abbas et al., 2011).
Larvicidal and Ovicidal Activities : Phenyl acetic acid, a compound related to [2-(Bromomethyl)phenyl]acetic acid, has shown larvicidal and ovicidal activities against mosquito species, indicating its potential application in vector control programs (Reegan et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUUOJBKIIEHTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512384 | |
Record name | [2-(Bromomethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13737-35-4 | |
Record name | [2-(Bromomethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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